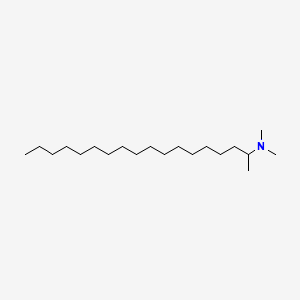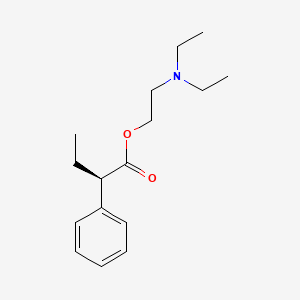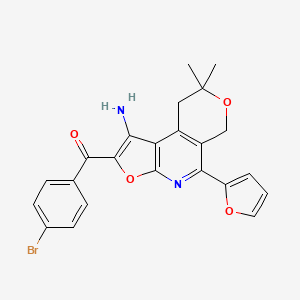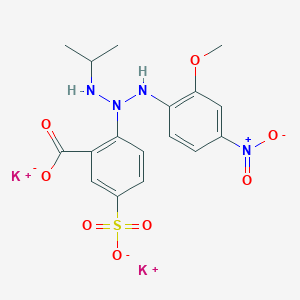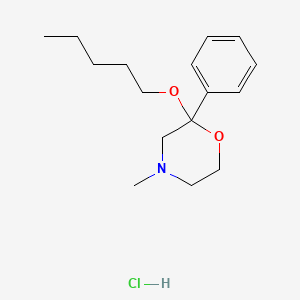
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is a chemical compound with a unique structure that combines a morpholine ring with methyl, pentyloxy, and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through etherification reactions, where a pentanol derivative reacts with the morpholine ring.
Addition of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted morpholine derivatives with new functional groups.
科学的研究の応用
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4-Methyl-2-(pentyloxy)-2-phenylmorpholine: The free base form without the hydrochloride salt.
2-Phenylmorpholine: A simpler morpholine derivative with only a phenyl substituent.
4-Methylmorpholine: A morpholine derivative with only a methyl substituent.
Uniqueness
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
特性
CAS番号 |
124497-87-6 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC名 |
4-methyl-2-pentoxy-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-8-12-18-16(14-17(2)11-13-19-16)15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3;1H |
InChIキー |
JHRGAFQIXVPKGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





